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Tripropylene glycol mono-n-butyl ether

Coatings Cleaning Formulations Evaporation Control

Low-VOC latex paint formulators often struggle with balancing extended open time and film coalescence without resorting to multiple volatile additives. TPnB solves this with an evaporation rate of 0.0004-over 200× slower than PnB-enabling complete polymer fusion and permanent plasticization in a single, non-HAP coalescent. Its 274 °C boiling point also ensures sustained solvency in heated industrial cleaning baths where DPnB (230 °C) evaporates rapidly.

Molecular Formula C13H28O4
Molecular Weight 248.36 g/mol
CAS No. 57499-93-1
Cat. No. B1598916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropylene glycol mono-n-butyl ether
CAS57499-93-1
Molecular FormulaC13H28O4
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCCOCC(C)OCC(C)OCC(C)O
InChIInChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3
InChIKeyLORVPHHKJFSORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPnB Technical Baseline & Supply


Tripropylene glycol mono-n-butyl ether (TPnB), CAS 57499-93-1, is a high-boiling, slow-evaporating P-series glycol ether, typically supplied as a mixture of isomers [REF-1]. Characterized by an extended propoxylate chain and terminal butyl ether group, it is classified as a very hydrophobic glycol ether with low water solubility and low volatility [REF-2]. TPnB is primarily utilized as an industrial solvent, coalescent, and coupling agent where extended system residence time and high polymer solvency are critical [REF-1].

Risks of Replacing TPnB in Formulations


Within the propylene glycol n-butyl ether series, increasing the number of propylene oxide units fundamentally alters the molecule's physical properties, creating distinct application profiles that are not interchangeable [REF-1]. Direct substitution of TPnB with a faster-evaporating analog like PnB or DPnB will compromise film formation in coatings, reduce residence time in cleaning formulations, and alter the hydrophobic/hydrophilic balance in multi-component systems [REF-2]. The quantitative evidence below maps these drastic differences in evaporation kinetics and solvency, validating TPnB as a unique performance component rather than a generic commodity.

TPnB vs. DPnB & PnB: Quantitative Evidence


Evaporation Rate Advantage Over PnB

The evaporation rate of TPnB is 0.0004 (relative to n-butyl acetate = 1.0), making it the slowest evaporating member of the Dow glycol ether family [REF-1]. This constitutes a 93.3% lower evaporation rate compared to the next-slowest homolog, Dipropylene glycol n-butyl ether (DPnB), which has a rate of 0.006 [REF-2], and a 99.6% reduction compared to the mono-propylene glycol analog PnB (rate 0.093) [REF-3]. This quantifiable difference in volatility is the primary driver for selecting TPnB in applications requiring maximum formulation open time, wet edge maintenance, and minimal solvent loss during application.

Coatings Cleaning Formulations Evaporation Control

Boiling Point Advantage for High-Temperature Processing

TPnB exhibits a boiling point of 274 °C at 760 mmHg [REF-1], which is 44 °C higher than the boiling point of DPnB (230 °C) [REF-2] and over 100 °C higher than PnB (171 °C) [REF-3]. This substantially higher boiling point allows TPnB to maintain its solvent integrity under elevated thermal conditions, ensuring consistent performance in baking cycles, high-shear mixing, and processes where lower-boiling glycol ethers would be lost to evaporation.

Thermal Stability High-Temperature Processing Solvent Recovery

Low Water Solubility: Enhanced Polymer Phase Partitioning

With a water solubility of approximately 4.5 wt% at 25°C [REF-1], TPnB is significantly more hydrophobic than its analogs DPnB (which has a mid-range water solubility) and PnB (which has substantial water solubility) [REF-2]. This low water solubility ensures that TPnB partitions strongly into the organic phase, especially polymer particles in aqueous latexes. This strong partitioning maximizes its film-softening efficiency as a coalescent and enhances the water resistance of the final film, providing quantifiably better performance in water-borne coatings compared to more water-soluble alternatives like PnB [REF-3].

Hydrophobic Solvents Coalescing Agents Moisture Resistance

Frother Performance: Bubble Size Control Profile

In a controlled comparative study of frother agents, TPnB demonstrated a bubble size control 'inflection point' at a concentration of 5×10-2 mol/L, compared to 2×10-4 mol/L for Dipropylene glycol methyl ether (DPM) [REF-1]. This higher inflection concentration indicates that TPnB provides a more gradual and controlled reduction in bubble size with increasing concentration, allowing for finer tuning of flotation dynamics. The study confirms that TPnB is effective at preventing fine bubble coalescence, leading to a narrower bubble size distribution, which is beneficial for fine particle recovery in mineral processing [REF-1].

Mineral Flotation Frother Technology Bubble Size Control

Coalescent Efficiency: Molecular Weight and Polymer Mobility

The molecular weight of 248.4 g/mol for TPnB [REF-1] is significantly higher than that of DPnB (190.3 g/mol) [REF-2] and PnB (132.2 g/mol) [REF-3]. This larger molecular size contributes to enhanced polymer mobility during film formation, a critical factor in achieving complete coalescence in waterborne latex coatings with high glass transition temperatures (Tg). The extended ethoxylate/propoxylate backbone and butyl ether terminus of TPnB enable it to effectively plasticize hard polymer particles, facilitating interdiffusion and film integrity under ambient conditions [REF-4].

Latex Coatings Film Formation Polymer Network

TPnB Applications Outperforming DPnB & PnB


Ultra-Low VOC Waterborne Coatings: Extended Open Time

In low-VOC latex paints, TPnB's evaporation rate of 0.0004 provides extended wet edge and open time that is unattainable with DPnB (0.006) or PnB (0.093) [REF-1]. This slow evaporation also makes TPnB a non-HAP (Hazardous Air Pollutant) coalescent that remains in the film to ensure complete polymer particle fusion, after which it permanently plasticizes the coating. This eliminates the need for a secondary volatile coalescent, helping formulators meet stringent VOC regulations without sacrificing film hardness or block resistance [REF-2].

High-Temperature Industrial Cleaning and Degreasing

TPnB's boiling point of 274 °C enables its use in heated industrial cleaning baths where temperatures may exceed 100°C, causing DPnB (230 °C) and PnB (171 °C) to rapidly evaporate and lose their solvency [REF-1] [REF-3]. In such environments, TPnB's extended residence time ensures consistent soil removal and corrosion inhibition, while its low water solubility (4.5 wt%) gives it a high affinity for oily soils, making it ideal for heavy-duty metal degreasing and hard surface cleaning [REF-2].

Mineral Flotation Frother for Fine Particle Recovery

For mineral processing circuits targeting fine particle recovery, TPnB serves as an effective frother that prevents excessive coalescence of hydrogen bubbles, as demonstrated in controlled electrolytic cell studies [REF-1]. The inflection point at 5×10-2 mol/L allows flotation operators to precisely titrate bubble size distribution, achieving the narrow bubble size profile required for separating fine-grained valuable minerals from gangue, a level of control not achievable with lower-molecular-weight frothers like DPM [REF-1].

Two-Component Waterborne Polyurethane Coatings

In demanding industrial wood and plastic coatings based on polyurethane dispersions, TPnB is frequently used at specific ratios (e.g., 3.8 parts TPnB in a mixture with butyl glycol and butyl diglycol) to achieve optimal coalescence without compromising early water resistance or causing film defects [REF-1]. Its strong polymer phase partitioning, driven by its low water solubility and high molecular weight, makes it the preferred coalescent for high-Tg polyurethane dispersions where hard, chemical-resistant films are required [REF-2].

Technical Documentation Hub

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